molecular formula C25H21ClN2O5S B12116187 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12116187
M. Wt: 497.0 g/mol
InChI Key: SEEXGFKTRBPWCK-UHFFFAOYSA-N
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Description

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl(methyl)sulfamoyl group, a phenyl ring, a chloro substituent, and a chromene core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene core, introduction of the chloro substituent, and attachment of the benzyl(methyl)sulfamoyl group. Common synthetic routes may involve:

    Formation of the Chromene Core: This can be achieved through cyclization reactions involving appropriate starting materials such as salicylaldehyde derivatives and β-ketoesters.

    Introduction of the Chloro Substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed to introduce the chloro group at the desired position.

    Attachment of the Benzyl(methyl)sulfamoyl Group: This step may involve nucleophilic substitution reactions using benzyl(methyl)sulfamoyl chloride and appropriate base catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: Modulating the activity of specific enzymes or receptors involved in biological processes.

    Inhibiting or Activating Pathways: Affecting key signaling pathways that regulate cellular functions.

    Inducing Cellular Responses: Triggering cellular responses such as apoptosis, cell cycle arrest, or immune modulation.

Comparison with Similar Compounds

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    Cresol Derivatives: Compounds with similar phenyl and sulfonamide groups.

    4-Iodobenzoic Acid: Compounds with similar carboxamide and halogen substituents.

The unique combination of functional groups in this compound imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

Molecular Formula

C25H21ClN2O5S

Molecular Weight

497.0 g/mol

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-6-chloro-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H21ClN2O5S/c1-16-12-23-20(13-21(16)26)22(29)14-24(33-23)25(30)27-18-8-10-19(11-9-18)34(31,32)28(2)15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,27,30)

InChI Key

SEEXGFKTRBPWCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4

Origin of Product

United States

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